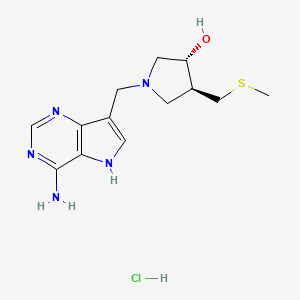
Mtdiahcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTDIA hydrochloride, also known as methylthio-DADMe-Immucillin A, is a potent inhibitor of human 5’-methylthioadenosine phosphorylase (MTAP). This enzyme is crucial for the metabolism of 5’-methylthioadenosine (MTA), which is involved in the salvage pathway of S-adenosylmethionine. MTDIA hydrochloride is primarily used in scientific research for its potential anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MTDIA hydrochloride involves multiple steps, starting with the preparation of the core structure, DADMe-Immucillin A. This is followed by the introduction of a methylthio group. The final step involves the formation of the hydrochloride salt. The reaction conditions typically require controlled temperatures and the use of specific reagents to ensure high yield and purity .
Industrial Production Methods
Industrial production of MTDIA hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in bulk and then purified using techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
MTDIA hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: The methylthio group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
MTDIA hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its role in cellular metabolism and enzyme activity.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit MTAP, which is overexpressed in certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mécanisme D'action
MTDIA hydrochloride exerts its effects by inhibiting the activity of MTAP. This enzyme is responsible for the breakdown of MTA, a byproduct of polyamine biosynthesis. By inhibiting MTAP, MTDIA hydrochloride disrupts the salvage pathway of S-adenosylmethionine, leading to the accumulation of MTA and subsequent cytotoxic effects in cancer cells. The molecular targets include the active site of MTAP, where MTDIA hydrochloride binds and prevents substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
MT-DADMe-Immucillin A: Another potent MTAP inhibitor with similar structure and function.
Methylthioadenosine: A naturally occurring substrate of MTAP.
Immucillin-H: A transition-state analog inhibitor of purine nucleoside phosphorylase
Uniqueness
MTDIA hydrochloride is unique due to its high specificity and potency as an MTAP inhibitor. Its ability to selectively inhibit MTAP makes it a valuable tool in cancer research, distinguishing it from other similar compounds that may have broader or less potent effects .
Propriétés
Formule moléculaire |
C13H20ClN5OS |
|---|---|
Poids moléculaire |
329.85 g/mol |
Nom IUPAC |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14;/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17);1H/t9-,10+;/m1./s1 |
Clé InChI |
XQKMBJFGNRIATG-UXQCFNEQSA-N |
SMILES isomérique |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N.Cl |
SMILES canonique |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


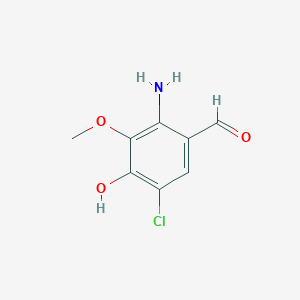
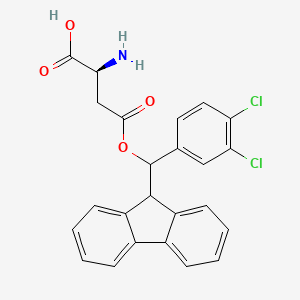


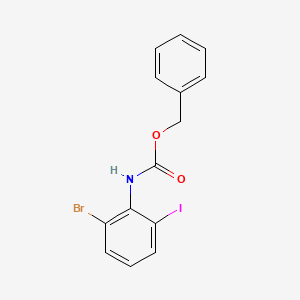


![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)

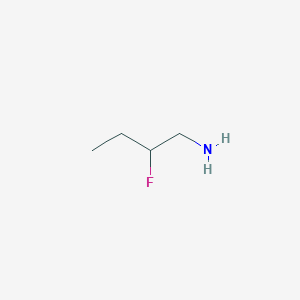

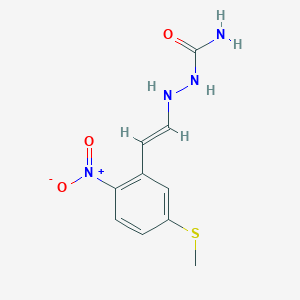

![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
